

ASN007 Benzenesulfonate: A Technical Pharmacology Whitepaper

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Compound of Interest

Compound Name: ASN007 benzenesulfonate

Cat. No.: B15615719

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Introduction

ASN007, also known as ERAS-007, is a potent and orally bioavailable small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, also known as the RAS/RAF/MEK/ERK pathway, ERK1/2 are critical regulators of cell proliferation, differentiation, and survival.[2][3] The hyperactivation of this pathway due to mutations in genes such as BRAF, KRAS, NRAS, and HRAS is a key driver in a wide range of human cancers.[4][5] ASN007 is a reversible, ATP-competitive inhibitor that has demonstrated significant anti-proliferative activity in preclinical models of cancers with these mutations.[6] Currently, ASN007 is under clinical investigation for the treatment of advanced solid tumors.[6][7] This document provides a comprehensive overview of the pharmacology of **ASN007 benzenesulfonate**, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

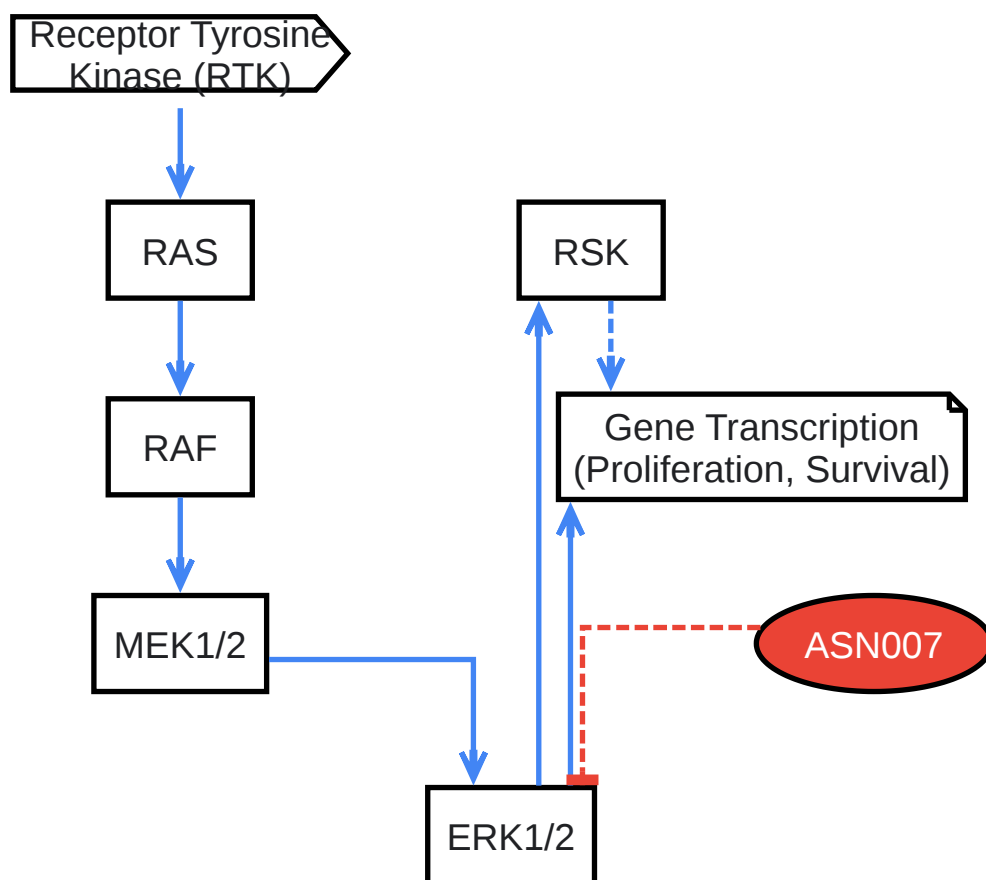
Mechanism of Action

ASN007 selectively targets and inhibits the kinase activity of both ERK1 and ERK2.[1] This inhibition prevents the phosphorylation of downstream ERK1/2 substrates, such as ribosomal S6 kinase (RSK) and E twenty-six (ETS) transcription factor family members like Elk1 and FRA1.[1] By blocking these downstream signaling events, ASN007 effectively halts the cell cycle and induces apoptosis in cancer cells dependent on the MAPK pathway for their growth

and survival. A key characteristic of ASN007 is its long target residence time, which contributes to a durable inhibition of ERK signaling.[4]

Signaling Pathway

The following diagram illustrates the RAS/RAF/MEK/ERK signaling pathway and the point of intervention for ASN007.



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Caption: RAS/RAF/MEK/ERK signaling pathway with ASN007 inhibition of ERK1/2.

Pharmacodynamics: Preclinical Data

ASN007 has demonstrated potent and selective inhibition of ERK1/2 in a variety of preclinical assays.

Assay Type	Target(s)	Cell Line / System	IC50 (nM)	Reference(s)
Biochemical Kinase Assay	ERK1, ERK2	Cell-free	2	[1]
Cellular Assays				
Anti-proliferative Activity	Various	RAS/RAF Mutant	37 (median)	[6]
p-RSK1 Inhibition	RSK1	HT-29	Low nM	[1]

Pharmacokinetics: Preclinical and Clinical Data

Pharmacokinetic studies have shown that ASN007 is orally bioavailable and demonstrates dose-dependent exposure.

Species	Dosing Regimen	Cmax	AUC24	t1/2 (hours)	Reference(s)
Human	Once Daily (QD)	Dose-dependent increase	Dose-dependent increase	10-15	[4]
Human	Once Weekly (QW)	Dose-dependent increase	Dose-dependent increase	10-15	[4]

Efficacy in Preclinical Models

ASN007 has shown significant anti-tumor activity in a broad range of cancer models harboring MAPK pathway mutations.

Model Type	Cancer Type	Mutation(s)	Dosing Regimen (Oral)	Outcome	Reference(s)
Xenograft	Colorectal, Pancreatic, Neuroblastoma, Mantle Cell Lymphoma	KRAS, NRAS	40 mg/kg daily	Significant tumor growth inhibition	[6]
Patient-Derived Xenograft (PDX)	Colorectal Cancer	KRAS, BRAF V600E	Not specified	Tumor growth inhibition in 33 of 41 models	[6]
PDX	BRAF-mutant Melanoma	BRAF V600E	Not specified	Activity in BRAF/MEK inhibitor-resistant models	[6][7]

Clinical Trial Data

A first-in-human Phase 1 clinical trial (NCT03415126) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of ASN007 in patients with advanced solid tumors harboring BRAF, KRAS, NRAS, or HRAS mutations.[4][5]

Safety and Tolerability (Phase 1)

Dosing Regimen	Maximum Tolerated Dose (MTD)	Common Treatment-Related Adverse Events (TRAEs)	Dose-Limiting Toxicities (DLTs)	Reference(s)
Once Daily (QD)	40mg	Rash, nausea/vomiting, diarrhea, fatigue, central serous retinopathy (CSR)	Grade 3 CSR, Grade 3 rash	[4]
Once Weekly (QW)	250mg	Rash, CSR, blurred vision, nausea/vomiting, diarrhea	Grade 3 AST elevation	[4]

Preliminary Efficacy (Phase 1)

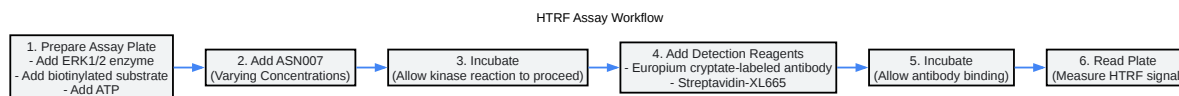
Cancer Type	Mutation	Best Response	Duration of Response	Reference(s)
Salivary Gland Cancer	HRAS	Confirmed Partial Response (-57%)	5+ months	[4]
Ovarian Cancer	KRAS	Stable Disease	9+ months	[4]
Thyroid Cancer	BRAF V600E	Stable Disease	8+ months	[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of ASN007.

In Vitro Kinase Inhibition Assay (HTRF)

A Homogeneous Time-Resolved Fluorescence (HTRF) based assay was utilized to determine the in vitro kinase inhibitory activity of ASN007 against ERK1 and ERK2.[6]



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